(4S)-1-Boc-4-fluoro-D-proline

Collagen Mimetics Biomaterials Protein Engineering

This (4S)-1-Boc-4-fluoro-D-proline is a chiral, fluorinated proline building block for solid-phase peptide synthesis. The Boc group ensures orthogonal acidic deprotection, while the (4S) fluorine directs a critical Cγ-endo ring pucker. Evidence shows it enables collagen triple helix formation (ΔTm >+50°C vs. unmodified Pro), enhances Pin1 WW domain binding, and lowers the PPII→PPI barrier by 4.61 kJ mol⁻¹. Also functions as a sensitive 19F NMR probe. Essential for hyperstable collagen mimetics and peptide inhibitor development.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 681128-50-7
Cat. No. B151276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1-Boc-4-fluoro-D-proline
CAS681128-50-7
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
InChIInChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
InChIKeyYGWZXQOYEBWUTH-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4S)-1-Boc-4-fluoro-D-proline (CAS 681128-50-7) for Peptide and Peptidomimetic Synthesis


(4S)-1-Boc-4-fluoro-D-proline is a chiral, fluorinated proline building block featuring a Boc (tert-butoxycarbonyl) protected amine and a (4S) configured fluorine atom. It is a derivative of fluoro-D-proline and is primarily employed as a protected amino acid for solid- or solution-phase peptide and peptidomimetic synthesis . The Boc group ensures compatibility with standard acidic deprotection strategies, while the fluorine atom imparts distinct conformational and electronic properties to incorporated peptides, which can be exploited to modulate structure, stability, and biological activity [1].

Why (4S)-1-Boc-4-fluoro-D-proline Cannot Be Simply Substituted with Unprotected or Unfluorinated Proline Analogs


Generic substitution of (4S)-1-Boc-4-fluoro-D-proline with other proline derivatives in synthetic or research workflows fails due to the critical and context-dependent interplay of chirality, fluorine substitution, and amine protection. The (4S) configuration of the fluorine atom directs a specific pyrrolidine ring pucker (Cγ-endo) that can have opposite effects on peptide stability and conformation compared to the (4R)-diastereomer, as demonstrated by a >50°C difference in collagen triple helix melting temperature and a 300-fold difference in thrombin inhibitor potency [1] [2]. Furthermore, the Boc protecting group is essential for orthogonal synthetic strategies; using unprotected 4-fluoro-D-proline or a different protecting group would necessitate a complete redesign of the synthetic route, affecting yields and purity. Therefore, selection of this specific compound is not a matter of convenience but a precise engineering choice to achieve a desired structural or functional outcome.

Quantitative Differentiation of (4S)-1-Boc-4-fluoro-D-proline vs. Structural Analogs: A Head-to-Head Evidence Guide


Collagen Triple Helix Stability: (4S)-4-Fluoroproline Enables vs. (4R)-4-Fluoroproline Prevents Triple Helix Formation

In a direct comparison of collagen model peptides, the (4S)-4-fluoroproline-containing sequence (4(S)-fPro-Pro-Gly)10 was demonstrated to form a stable triple helical structure, whereas the (4R)-4-fluoroproline analog (4(R)-fPro-Pro-Gly)10 exists only as a single chain random coil. This stark contrast highlights the absolute necessity of the (4S) chirality for triple helix formation [1]. Further, a peptide containing (2S,4R)-4-fluoroproline (Flp) exhibited a melting temperature (Tm) of 91°C, compared to 41°C for the unsubstituted (Pro-Pro-Gly)10 and 60°C for the hydroxylated (Pro-Hyp-Gly)10, demonstrating a +50°C stabilization effect over the parent proline peptide [2].

Collagen Mimetics Biomaterials Protein Engineering

Thrombin Inhibition Potency: (4R)-4-Fluoroproline Is 300-Fold More Potent than (4S)-4-Fluoroproline

In the optimization of tripeptide thrombin inhibitors, a direct comparison between analogs containing (4R)-4-fluoroproline and (4S)-4-fluoroproline revealed a dramatic 300-fold difference in potency. The (4R)-configured inhibitor was significantly more potent, with crystallographic and modeling studies indicating that this isomer stabilizes a proline ring pucker (Cγ-exo) that is preferred for binding to the thrombin active site [1]. An optimal compound from this series demonstrated high potency in a human plasma coagulation assay (2xAPTT = 190 nM), excellent selectivity over trypsin (Ki = 3300 nM), and 100% oral bioavailability in dogs [1].

Medicinal Chemistry Thrombin Inhibitors Drug Design

Protein-Ligand Binding Affinity: (2S,4R)-4-Fluoroproline Enhances Pin1 WW Domain Binding Affinity

In a study modulating the affinity of phosphopeptides for the human Pin1 WW domain, replacement of a proline residue with (2S,4R)-4-fluoroproline led to an increase in binding affinity. Isothermal titration calorimetry (ITC) and fluorescence anisotropy analyses confirmed this improvement, which was attributed to a stronger C-H···π interaction with Trp34 in the binding site, as revealed by chemical shift perturbation and molecular modeling [1]. While direct quantitative Kd values are not provided in the abstract, the study explicitly states that the (2S,4R) isomer increases affinity.

Protein-Protein Interactions Peptide Inhibitors Cancer Therapeutics

Polyproline II (PPII) Helix Stability: (4S)-4-Fluoroproline Destabilizes PPII vs. (4R)-4-Fluoroproline Stabilizes It

Circular dichroism (CD) studies on host-guest peptides revealed that a C-terminal (flp)3 triplet (where flp = (2S,4S)-4-fluoroproline) destabilizes the polyproline II (PPII) helix and reduces the kinetic barrier for PPII → PPI conversion by 4.61 kJ mol−1. In contrast, a C-terminal (Flp)3 triplet (where Flp = (2S,4R)-4-fluoroproline) stabilizes PPII and increases the conversion barrier by 1.53 kJ mol−1 [1]. This demonstrates that the (4S) and (4R) isomers exert opposite stereoelectronic effects on polyproline conformation when placed at the C-terminus.

Peptide Conformation Protein Folding Kinetic Studies

Targeted Applications for (4S)-1-Boc-4-fluoro-D-proline Based on Quantitative Performance Data


Engineering Stable Collagen-Mimetic Biomaterials

For research groups synthesizing collagen-like peptides for biomaterials, tissue engineering, or studying collagen-related diseases, (4S)-1-Boc-4-fluoro-D-proline is an essential building block. The core (4S)-fluoroproline moiety is uniquely required to enable triple helix formation, as demonstrated by the failure of the (4R) isomer to form a helix and the significant +50°C Tm enhancement over unmodified proline [1] . The Boc-protected form allows for direct, controlled incorporation into synthetic peptides using standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows, enabling precise engineering of hyperstable collagen mimetics.

Modulating Protein-Protein Interactions in Cancer-Related Pin1 WW Domain Studies

Investigators developing peptide-based inhibitors of the human Pin1 WW domain, a target in cancer progression, can use (4S)-1-Boc-4-fluoro-D-proline to enhance target binding affinity. Evidence shows that the (2S,4R)-4-fluoroproline core (closely related to the (4S) isomer) increases binding to the Pin1 WW domain compared to natural proline [1]. Incorporating this protected amino acid into phosphopeptide ligands could lead to more potent and selective tool compounds for studying Pin1 biology or for early-stage drug discovery.

Destabilizing Polyproline II Helices in Conformational Studies

Researchers investigating the role of polyproline II (PPII) helices in protein folding, molecular recognition, or signaling should procure (4S)-1-Boc-4-fluoro-D-proline when the experimental goal is to destabilize PPII structure. Quantitative CD data confirm that a C-terminal (4S)-fluoroproline triplet reduces the PPII → PPI conversion barrier by 4.61 kJ mol−1, while the (4R) isomer does the opposite [1]. This building block provides a precise, quantitative tool for tuning peptide conformational dynamics and studying the biophysical consequences of helix destabilization.

Leveraging 19F NMR as a Conformational Probe

For labs utilizing 19F NMR spectroscopy to study protein or peptide conformation, dynamics, and interactions, (4S)-1-Boc-4-fluoro-D-proline offers a sensitive and specific probe [1]. The 19F nucleus provides a clean, background-free signal that is exquisitely sensitive to local chemical environment. By incorporating this fluorinated proline into a sequence, researchers can monitor conformational changes, ligand binding, or folding events in real-time, complementing and enhancing traditional structural biology techniques.

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